methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzyloxy substituent, and a fluorophenyl group. This compound is often used in organic synthesis and research due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propanoate Backbone: The next step involves the formation of the propanoate backbone. This can be achieved through a series of reactions including esterification and amidation.
Introduction of the Benzyloxy and Fluorophenyl Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester and amide functionalities, converting them into alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the ester group results in the formation of alcohols.
Scientific Research Applications
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to act as a substrate or inhibitor.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate involves its interaction with specific molecular targets. The Fmoc group protects the amino functionality, allowing for selective reactions at other sites. The benzyloxy and fluorophenyl groups contribute to the compound’s reactivity and binding affinity, influencing its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-phenylpropanoate: Lacks the benzyloxy and fluorophenyl groups, resulting in different reactivity and applications.
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-methoxyphenyl]propanoate: Contains a methoxy group instead of a benzyloxy group, affecting its chemical properties.
Uniqueness
Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate is unique due to the combination of the Fmoc protecting group, benzyloxy substituent, and fluorophenyl group. This combination imparts specific reactivity and binding properties, making it valuable in various research and industrial applications.
Biological Activity
Methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate, a complex organic compound, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic implications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a fluorophenyl group and a benzyloxy moiety, which may influence its biological interactions. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzyloxy group : Utilizing benzyl alcohol and appropriate reagents to introduce the benzyloxy substituent.
- Fluorination : Implementing fluorination techniques to incorporate the fluorine atom at the para position of the phenyl ring.
- Carbamate formation : The attachment of the fluorenylmethoxycarbonyl (Fmoc) group is crucial for enhancing stability and solubility in biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzyl guanidine have shown promising antibacterial effects against various strains of bacteria. The structure-activity relationship (SAR) suggests that modifications in the substituent groups can enhance efficacy against resistant bacterial strains .
Compound | Activity (MIC µg/mL) | Target Bacteria |
---|---|---|
9k | 64 | E. coli |
9m | 0.5 | S. aureus |
9p | 0.5 | P. aeruginosa |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that similar structures can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways . Notably, compounds with a fluorinated phenyl ring showed enhanced cytotoxicity compared to their non-fluorinated counterparts.
Case Studies
- Antimicrobial Efficacy : A recent study tested various derivatives against resistant strains of Staphylococcus aureus. The results indicated that modifications leading to increased lipophilicity improved membrane penetration, thereby enhancing antibacterial activity.
- Cytotoxicity Assessment : In a study involving human cancer cell lines, this compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, leading to reduced protein synthesis in bacterial cells.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways through mitochondrial stress, these compounds can trigger programmed cell death in cancer cells.
Properties
Molecular Formula |
C32H28FNO5 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C32H28FNO5/c1-37-31(35)30(17-22-15-16-23(18-29(22)33)38-19-21-9-3-2-4-10-21)34-32(36)39-20-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-16,18,28,30H,17,19-20H2,1H3,(H,34,36) |
InChI Key |
HTBNUMUVUBLDBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.